molecular formula C16H30N2 B14087273 1,4-Dicyclohexylpiperazine

1,4-Dicyclohexylpiperazine

Cat. No.: B14087273
M. Wt: 250.42 g/mol
InChI Key: PMKYZLGUIDMJBM-UHFFFAOYSA-N
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Description

1,4-Dicyclohexylpiperazine (C₁₆H₃₀N₂; MW: 250.43 g/mol) is a piperazine derivative with two cyclohexyl groups substituted at the 1,4-positions of the piperazine ring .

Properties

Molecular Formula

C16H30N2

Molecular Weight

250.42 g/mol

IUPAC Name

1,4-dicyclohexylpiperazine

InChI

InChI=1S/C16H30N2/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h15-16H,1-14H2

InChI Key

PMKYZLGUIDMJBM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dicyclohexylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with cyclohexyl halides under basic conditions. The reaction typically proceeds as follows:

    Reactants: Piperazine and cyclohexyl bromide or cyclohexyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like tetrahydrofuran or dimethylformamide.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dicyclohexylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Mechanism of Action

The mechanism of action of 1,4-dicyclohexylpiperazine involves its interaction with specific molecular targets. For instance, it has been found to act as a gamma-aminobutyric acid receptor agonist, binding directly to muscle membrane gamma-aminobutyric acid receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Homopiperazine (Hexahydro-1,4-diazepine)
  • Structure : A seven-membered ring (C₅H₁₂N₂; MW: 100.16 g/mol), differing from piperazine by an additional methylene group .
  • Key Properties :
    • Exhibits a longer C–C bond length (1.537 Å) compared to piperazine, confirmed by X-ray crystallography .
    • Distinct ¹⁵N-NMR chemical shifts (δN = −337.4 ppm for NH groups) due to ring strain and electronic effects .
  • Applications : Forms coordination polymers with metals (e.g., Co²⁺, Cd²⁺) for materials science applications .
2.2. 1,4-Diphenethylpiperazine Analogs
  • Structure: Symmetrical/non-symmetrical phenethyl substitutions on piperazine (e.g., C₂₀H₂₆N₂) .
  • Key Properties :
    • Synthesized via toluene reflux and HCl-mediated cyclization .
    • Radiolabeled with ⁶⁸Ga for PET imaging applications, highlighting biomedical utility .
  • Contrast with 1,4-Dicyclohexylpiperazine : Phenethyl groups enhance aromatic interactions, whereas cyclohexyl groups increase lipophilicity.
2.3. 1-Benzyl-1,4-diazepane
  • Structure : Benzyl-substituted homopiperazine (C₁₂H₁₈N₂; MW: 190.28 g/mol) .
2.4. Piperazine-1,4-diylbis(cyclohexylmethanone)
  • Structure : Cyclohexyl groups linked via ketone bridges (C₁₈H₃₀N₂O₂; MW: 306.44 g/mol) .
  • Key Properties: Higher polarity (PSA = 46.48 Ų) due to ketone groups, contrasting with the nonpolar cyclohexyl groups in this compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound C₁₆H₃₀N₂ 250.43 Pharmaceutical impurity; lipophilic
Homopiperazine C₅H₁₂N₂ 100.16 Metal coordination polymers; NMR studies
1,4-Diphenethylpiperazine C₂₀H₂₆N₂ 294.44 PET imaging probes
1-Benzyl-1,4-diazepane C₁₂H₁₈N₂ 190.28 Organic synthesis intermediate
Piperazine-1,4-diylbis(cyclohexylmethanone) C₁₈H₃₀N₂O₂ 306.44 Polar ketone linkages; material science

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